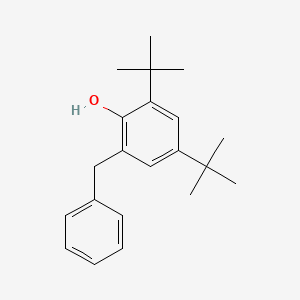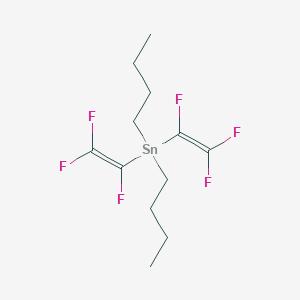
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including disulfide, amide, and ester groups, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate typically involves multiple steps:
Formation of the disulfide bond: This step involves the reaction of two thiol-containing intermediates under oxidative conditions to form the disulfide linkage.
Amide bond formation: The amide bonds are formed through the reaction of carboxylic acid derivatives with amines, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
化学反应分析
Types of Reactions
Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions due to its ability to form disulfide bonds.
Medicine: Investigated for its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The compound exerts its effects through several mechanisms:
Disulfide Bond Formation: The disulfide bond can form reversible covalent linkages with thiol groups in proteins, affecting their structure and function.
Amide and Ester Bonds: These bonds can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Molecular Targets and Pathways: The compound may target specific proteins or enzymes, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
Glutathione Disulfide: Contains a disulfide bond and is involved in redox reactions in cells.
N,N’-Diacetylcystine: Another disulfide-containing compound with applications in biochemistry.
N-Succinimidyl 3-(2-pyridyldithio)propionate: Used in protein cross-linking studies.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-((2-((2-(2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy)acetamido)ethyl)amino)ethyl)disulfanyl)-4-oxobutanoate is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to form reversible disulfide bonds makes it particularly valuable in the study of redox biology and protein interactions.
属性
分子式 |
C31H39N7O9S2 |
|---|---|
分子量 |
717.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethylamino]ethyldisulfanyl]-4-oxobutanoate |
InChI |
InChI=1S/C31H39N7O9S2/c1-3-16-36-29-27(30(44)37(17-4-2)31(36)45)34-28(35-29)20-5-7-21(8-6-20)46-19-22(39)33-14-13-32-15-18-48-49-26(43)12-11-25(42)47-38-23(40)9-10-24(38)41/h5-8,32H,3-4,9-19H2,1-2H3,(H,33,39)(H,34,35) |
InChI 键 |
BCDTTXGAJHVPDS-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCNCCSSC(=O)CCC(=O)ON4C(=O)CCC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
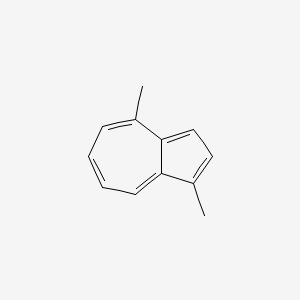
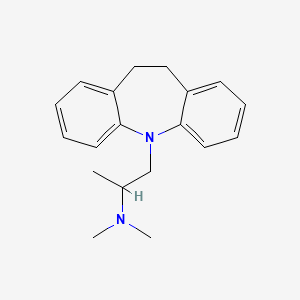


![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)



![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
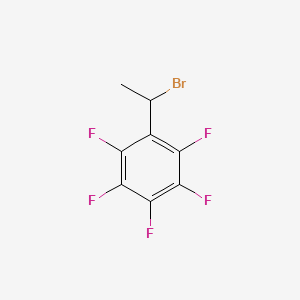
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
